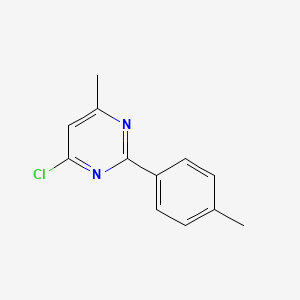![molecular formula C19H22FN3O3S B2376727 2-fluoro-N-[2-(4-phénylpiperazin-1-yl)sulfonyléthyl]benzamide CAS No. 897612-10-1](/img/structure/B2376727.png)
2-fluoro-N-[2-(4-phénylpiperazin-1-yl)sulfonyléthyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of a fluorine atom, a phenylpiperazine moiety, and a sulfonylethyl group. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Applications De Recherche Scientifique
2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at neuronal synapses.
Mode of Action
Similar compounds have been shown to inhibit ache, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
This pathway plays a crucial role in memory and cognition, and its disruption is associated with neurodegenerative diseases like Alzheimer’s disease .
Result of Action
By inhibiting ache and enhancing cholinergic neurotransmission, similar compounds can potentially improve cognitive function and memory in conditions like alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide typically involves multiple steps:
Formation of the Phenylpiperazine Moiety: The synthesis begins with the preparation of 4-phenylpiperazine, which can be achieved by reacting phenylamine with piperazine under appropriate conditions.
Introduction of the Sulfonylethyl Group: The next step involves the sulfonylation of the phenylpiperazine derivative using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Formation of the Benzamide: The final step involves the coupling of the fluorinated sulfonylethylphenylpiperazine with a benzoyl chloride derivative to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, studied for its acetylcholinesterase inhibitory activity.
N-(piperidine-4-yl)benzamide: A compound with a piperidine moiety, investigated for its anticancer properties.
Uniqueness
2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. The combination of the phenylpiperazine and sulfonylethyl groups also contributes to its distinct pharmacological profile.
Propriétés
IUPAC Name |
2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-18-9-5-4-8-17(18)19(24)21-10-15-27(25,26)23-13-11-22(12-14-23)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMFKMOZYLVOGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2376644.png)

![2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B2376646.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2376647.png)
![2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2376648.png)


![1-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2376655.png)
![(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2376658.png)
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2376661.png)

![4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2376664.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2376666.png)
